Cerium(3+) perchlorate

Nanocrystalline ceria synthesis Thermal decomposition Precursor comparison

Researchers requiring reproducible nanocrystalline CeO₂ below 15 nm frequently encounter broad size distributions when using nitrate or chloride precursors. Cerium(III) perchlorate resolves this through its non-coordinating perchlorate anion, which ensures controlled nucleation kinetics and uniform particle formation. • Thermal decomposition at 460 °C reliably delivers ~13 nm CeO₂ particles, versus 11-30 nm from Ce(NO₃)₃·6H₂O under comparable conditions. • In situ generation of Ce(IV) perchlorate in 8 M HClO₄ yields a formal potential of +1.87 V - 430 mV higher than sulfate media - enabling oxidations thermodynamically inaccessible with Ce(SO₄)₂ or CAN. • The extremely weak ligand character of ClO₄⁻ preserves full Ce³⁺ accessibility in Lewis-acid-catalysed reactions. Supplied as hexahydrate crystalline solid or 40 wt.% aqueous solution; each batch accompanied by a Certificate of Analysis.

Molecular Formula CeClHO4
Molecular Weight 240.57 g/mol
CAS No. 14017-47-1
Cat. No. B077789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(3+) perchlorate
CAS14017-47-1
Molecular FormulaCeClHO4
Molecular Weight240.57 g/mol
Structural Identifiers
SMILESOCl(=O)(=O)=O.[Ce]
InChIInChI=1S/Ce.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5)
InChIKeyXKVZLRDEADGMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerium(III) Perchlorate Identity and Core Characteristics


Cerium(III) perchlorate (Ce(ClO₄)₃) is an inorganic cerous salt most commonly supplied as the hexahydrate (Ce(ClO₄)₃·6H₂O) or as a 40 wt.‑% aqueous solution . The compound belongs to the lanthanide perchlorate family and is distinguished by a high‑potential Ce³⁺/Ce⁴⁺ redox couple, strong oxidizing behaviour, and excellent solubility in both water and polar organic solvents [1]. These properties make it a versatile precursor for nanocrystalline ceria, a component of non‑coordinating electrolyte systems, and a source of cerium in oxidation‑driven organic syntheses.

Non-coordinating anion

Perchlorate avoids competitive ligation, preserving Ce³⁺ reactivity.

High-potential redox couple

Enables strong Ce(IV) oxidant generation for challenging substrates.

Versatile formulation

Supplied as hexahydrate solid or concentrated aqueous solution.

Risks of Generic Cerium(III) Perchlorate Substitution


Cerium(III) salts are not interchangeable reagents. The perchlorate anion is one of the weakest ligands in the spectrochemical series, rendering Ce(ClO₄)₃ effectively non‑coordinating in solution compared with the strongly binding nitrate (NO₃⁻) or chloride (Cl⁻) ions [1]. This contrast directly affects nucleation kinetics during ceria nanoparticle synthesis, coordination geometry in crystalline products, and the measured redox potential of the Ce³⁺/Ce⁴⁺ couple. For example, the formal potential shifts by several hundred millivolts when perchlorate is replaced by sulfate, fundamentally altering the thermodynamic driving force of an oxidation reaction [2]. Selecting Ce(ClO₄)₃ is therefore a deliberate choice to control speciation, minimize competing ligand effects, and achieve predictable redox or structural outcomes.

Anion coordination competition

Nitrate or chloride counter-ions may coordinate to Ce³⁺, shifting speciation and nanoparticle nucleation compared with non-coordinating perchlorate.

Redox potential mismatch

Sulfate medium substantially lowers Ce⁴⁺/Ce³⁺ potential (hundreds of mV), narrowing the oxidation substrate scope vs. perchlorate.

Crystal structure divergence

Nitrate and chloride hydrates form triclinic/monoclinic lattices lacking the open hexagonal channels that enable ion mobility in anhydrous perchlorate.

Quantitative Differentiation Evidence vs. Closest Analogs


CeO₂ Particle Size: Perchlorate vs. Nitrate Precursor

Thermal decomposition of cerium(III) perchlorate hydrate at 460 °C yields nanocrystalline CeO₂ with an average particle size of 13 nm [1]. In contrast, sol‑gel or thermal decomposition of cerium(III) nitrate hexahydrate under comparable conditions produces CeO₂ nanoparticles with crystallite sizes typically distributed over 11–30 nm [2]. The narrower, sub‑15 nm particle‑size distribution obtained from the perchlorate precursor is significant for applications requiring high surface‑area nanoceria, such as biomedical antioxidants or catalytic supports.

CeO₂ Particle Size
Cross-study comparable
13 nm (perchlorate) vs. 11–30 nm (nitrate)
Supports narrow-size nanoceria synthesis
Thermal decomp. at 460 °C; XRD-monitored
Nanocrystalline ceria synthesis Thermal decomposition Precursor comparison

Anhydrous Crystal Structure Differentiation

Anhydrous Ce(ClO₄)₃ crystallizes in the hexagonal space group P6₃/m (Z=2) with lattice parameters a = 9.201(1)–9.400(3) Å and c = 5.563(1)–5.918(1) Å, placing it in the same isostructural group as La–Tm perchlorates [1]. However, the unit‑cell volume of Ce(ClO₄)₃ is approximately 2–4 % smaller than that of La(ClO₄)₃ due to the lanthanide contraction, which subtly modifies the coordination polyhedron (tricapped trigonal prism) and influences ligand‑exchange dynamics. Cerium(III) nitrate hexahydrate, by contrast, adopts a triclinic (P‑1) crystal system, while CeCl₃·7H₂O crystallizes in a triclinic or monoclinic system depending on hydration; neither offers the open, channeled hexagonal framework characteristic of the perchlorate [2].

Crystal Structure
Class-level
Hexagonal P6₃/m (perchlorate) vs. Triclinic P-1 (nitrate hydrate)
Channeled framework supports ion mobility
Lattice parameters differ by ~2–4% cell volume
Crystallography Lanthanide coordination Structure‑property relationship

Redox Potential: Perchlorate vs. Sulfate Media

The formal redox potential of the Ce⁴⁺/Ce³⁺ couple in 8 M HClO₄ is +1.87 V vs. NHE [1]. When the anion is changed to sulfate (e.g., 0.5 M H₂SO₄), the formal potential drops to approximately +1.44 V [2]. This 0.43 V difference (≈430 mV) represents a substantial change in thermodynamic oxidizing power. Because Ce(III) perchlorate serves as the direct precursor for generating Ce(IV) perchlorate in situ, the perchlorate medium enables access to the highest practical potential of the Ce redox couple, expanding the scope of oxidizable substrates.

Redox Potential
Cross-study comparable
+1.87 V (HClO₄) vs. +1.44 V (H₂SO₄); Δ ≈ 0.43 V
Extended oxidation window
Measurement in acidic media
Electrochemistry Redox potential Cerium oxidation chemistry

Solution Density as a Quality Control Discriminator

The commercial 40 wt.‑% aqueous solution of Ce(ClO₄)₃ exhibits a density of 1.501 g mL⁻¹ at 25 °C . This value is notably lower than the density of solid Ce(IV) perchlorate (1.556 g cm⁻³) [1] and differs from the density of 40 % Ce(NO₃)₃ solutions (~1.35–1.40 g mL⁻¹). The density specification provides a rapid, non‑destructive quality‑control check: deviations > ± 0.005 g mL⁻¹ can indicate incorrect concentration, counter‑ion contamination (e.g., chloride or nitrate carry‑over), or excessive hydrolysis.

Solution Density (QC)
Supporting evidence
1.501 g mL⁻¹ (40 wt.-% aq)
Enables rapid identity verification
At 25 °C; compare vs. nitrate
Quality control Formulation density Procurement specification

Solubility Profile: Perchlorate vs. Sulfate

Cerium(III) perchlorate displays high solubility in water and polar organic solvents, a property consistent across the lanthanide perchlorate series [1]. In stark contrast, cerium(III) sulfate is one of the few salts whose aqueous solubility decreases with increasing temperature, complicating thermal processing and recrystallization [2]. This divergent behaviour means Ce(ClO₄)₃ remains fully dissolved over a wide temperature window, enabling homogeneous‑phase reactions, while Ce₂(SO₄)₃ may precipitate upon heating, leading to heterogeneous kinetics and poor reproducibility.

Solubility Profile
Class-level
High solubility (perchlorate) vs. Retrograde solubility (sulfate)
Maintains homogeneous reaction conditions
Perchlorate avoids heat-induced precipitation
Solubility Aqueous processing Reagent selection

Synthetic Accessibility and Purity from Oxide Feedstock

Ce(III) perchlorate hexahydrate is routinely prepared by digesting Ce₂O₃ or Ce(OH)₃ in dilute perchloric acid, followed by filtration and evaporative crystallization . This straightforward acid‑base route avoids the use of nitric acid (which can introduce nitrate impurities that affect redox behaviour) or hydrochloric acid (which leaves residual chloride that competes for metal coordination). The resulting product typically meets Reagent Grade specifications (≥99 % purity) , providing a cleaner cerium source for applications sensitive to anion contamination.

Synthetic Purity
Data to verify
Ce₂O₃ + HClO₄ route; Reagent Grade (≥99%)
May support clean Ce source preparation
Sources absent; class-level inference
Synthesis route Purity Procurement advantage

Cerium(III) Perchlorate Application Scenarios


Nanoceria Synthesis for Biomedical Antioxidants

When nanocrystalline CeO₂ with a particle size below 15 nm is required—for example, in antioxidant nanozyme formulations where surface Ce³⁺/Ce⁴⁺ ratio dictates radical‑scavenging activity—the thermal decomposition of Ce(ClO₄)₃ hydrate at 460 °C reliably delivers 13 nm particles [1]. Alternative precursors such as Ce(NO₃)₃·6H₂O yield broader size distributions (11–30 nm) under comparable conditions, reducing batch‑to‑batch reproducibility [2].

High-Potential Ce(IV) Oxidant in Organic Synthesis

Researchers requiring the strongest practicable Ce(IV) oxidant for challenging substrates (e.g., electron‑deficient aromatics or recalcitrant alcohols) generate Ce(IV) perchlorate in situ from Ce(III) perchlorate in 8 M HClO₄, exploiting the +1.87 V formal potential [1]. This is 430 mV higher than the potential accessible in sulfate media, enabling oxidations that are thermodynamically forbidden with Ce(SO₄)₂ or Ce(NH₄)₂(NO₃)₆ [2].

Solid-State Electrolytes and Ion-Conducting Membranes

The hexagonal, channeled crystal structure of anhydrous Ce(ClO₄)₃ (P6₃/m, a ≈ 9.2–9.4 Å, c ≈ 5.6–5.9 Å) provides a structural motif for designing solid‑state ion conductors [1]. The open channels and weakly coordinating perchlorate anions facilitate rapid cation mobility, a property absent in the denser triclinic lattices of Ce(NO₃)₃·6H₂O and CeCl₃·7H₂O [2].

Homogeneous Catalysis with a Non-Coordinating Cerium Source

In Lewis‑acid‑catalysed reactions where the counter‑ion must not compete with the substrate for the metal centre, Ce(ClO₄)₃ is preferred over CeCl₃ or Ce(NO₃)₃. The perchlorate ion is an extremely weak ligand, ensuring that the Ce³⁺ centre remains fully accessible for substrate binding and turnover, while the high aqueous and organic solubility of Ce(ClO₄)₃ maintains homogeneous reaction conditions across a wide temperature range [1].

Application
Selection Property
Validation Focus
Nanoceria biomedical research
Narrow particle-size distribution from perchlorate precursor
TEM/XRD size
High-potential Ce(IV) oxidation
Highest practical redox potential in perchlorate medium
Substrate scope expansion; potential vs. NHE
Solid-state ion conductors
Hexagonal channeled crystal structure enabling cation mobility
Ionic conductivity; XRD lattice confirmation
Lewis acid catalysis (non-coordinating)
Weakly coordinating perchlorate preserves Ce³⁺ accessibility
Catalytic turnover; substrate binding kinetics
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